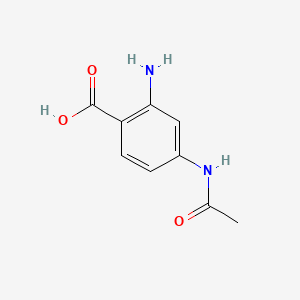

4-Acetamido-2-aminobenzoic acid

描述

Structure

3D Structure

属性

IUPAC Name |

4-acetamido-2-aminobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-5(12)11-6-2-3-7(9(13)14)8(10)4-6/h2-4H,10H2,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFQWBWVICSDDSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10195714 | |

| Record name | 4-Acetylamino-2-aminobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43134-76-5 | |

| Record name | 4-Acetylamino-2-aminobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043134765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Acetylamino-2-aminobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches to 4 Acetamido 2 Aminobenzoic Acid

Classical and Modern Synthetic Routes

The construction of 4-Acetamido-2-aminobenzoic acid can be approached from two primary strategic directions: the direct modification of a pre-existing diaminobenzoic acid core or a more extended sequence starting from related aromatic precursors.

Acylation Reactions of 2-Aminobenzoic Acid (Anthranilic Acid) Precursors

The most direct synthetic route to this compound involves the selective acylation of 2,4-diaminobenzoic acid. In this precursor, two amino groups are present on the benzoic acid ring, one at the C2 (ortho) position and one at the C4 (para) position relative to the carboxylic acid. The key to this synthesis is achieving regioselectivity, acetylating only the amino group at the C4 position while leaving the C2-amino group untouched.

The amino group at the 4-position is generally more reactive and less sterically hindered than the amino group at the 2-position, which is adjacent to the bulky carboxylic acid group. This inherent difference in reactivity can be exploited to achieve selective acylation. The reaction typically involves treating 2,4-diaminobenzoic acid with a controlled amount of an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, under carefully managed conditions (e.g., low temperature, use of a specific solvent system) to favor mono-acylation at the more accessible C4-amino group.

Table 1: Proposed Direct Acylation Strategy

| Step | Precursor | Reagent | Product | Key Consideration |

| 1 | 2,4-Diaminobenzoic acid | Acetic Anhydride (controlled stoichiometry) | This compound | Achieving selective acylation at the C4-amino position over the C2-amino position. |

Multi-step Synthetic Sequences from Related Aromatic Precursors

An alternative and often more practical approach involves constructing the target molecule through a sequence of reactions starting from more readily available aromatic compounds. This strategy relies on the principles of electrophilic aromatic substitution, functional group reduction, and protection/deprotection schemes.

A well-documented synthetic pathway for a closely related isomer, 4-acetamido-3-aminobenzoic acid, provides a clear model for this type of multi-step approach. This synthesis begins with 4-aminobenzoic acid (PABA), proceeds through acetylation, nitration, and finally reduction rjptonline.org.

Illustrative Synthesis of the Isomer 4-Acetamido-3-aminobenzoic Acid:

Acetylation of Precursor: The synthesis starts with the protection of the amino group of 4-aminobenzoic acid via acetylation to form 4-acetamidobenzoic acid rjptonline.org. This step prevents the amino group from being oxidized in subsequent steps and directs the next substitution.

Nitration: The resulting 4-acetamidobenzoic acid undergoes electrophilic nitration. The acetamido group is an ortho-, para-director, and in this case, directs the incoming nitro group to the C3 position (ortho to the acetamido group), yielding 4-acetamido-3-nitrobenzoic acid rjptonline.orggoogle.com.

Reduction: The final step is the reduction of the nitro group to an amino group. This is commonly achieved using reagents like tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl) or through catalytic hydrogenation, yielding the final product, 4-acetamido-3-aminobenzoic acid rjptonline.org.

This strategic sequence—protection, functionalization, and deprotection/modification—is a cornerstone of aromatic synthesis. A plausible analogous route for the target molecule, this compound, could start from a precursor like 2-amino-4-nitrobenzoic acid, involving the reduction of the nitro group followed by selective acylation of the newly formed 4-amino group. Another potential starting point is p-nitrotoluene, which can be elaborated through a series of oxidation and reduction steps to generate the necessary aminobenzoic acid framework athabascau.ca.

Process Optimization and Scalability Considerations

Moving from theoretical routes to practical laboratory synthesis requires a focus on maximizing yield and purity, as well as considering the environmental impact and potential for scale-up.

Development of High-Yield and High-Purity Protocols in Laboratory Settings

Reaction Conditions: Fine-tuning temperature, reaction time, and solvent choice can significantly impact yield and minimize side-product formation.

Stoichiometry: Precise control over the molar ratios of reactants is essential, particularly in selective reactions like the mono-acylation of a diamine.

Purification: Effective purification techniques are paramount. Recrystallization is a common and effective method for purifying solid organic compounds like aminobenzoic acid derivatives, allowing for the isolation of highly pure crystalline products.

Analytical Confirmation: Purity is confirmed using analytical methods such as Thin-Layer Chromatography (TLC), melting point analysis, and spectroscopic techniques like Nuclear Magnetic Resonance (NMR).

An example of a highly optimized, high-yield reaction relevant to these synthetic strategies is the catalytic hydrogenation of p-nitrobenzoic acid to 4-aminobenzoic acid, which can achieve yields as high as 97.2% chemicalbook.com. This demonstrates the efficiency that can be attained in the reduction step of a multi-step sequence.

Catalytic Systems and Green Chemistry Approaches for Production

Modern synthetic chemistry emphasizes the use of catalytic methods and adherence to the principles of green chemistry to reduce waste and environmental impact researchgate.net.

Catalytic Systems: Catalytic hydrogenation is a prime example of a green and efficient method used in these synthetic sequences. The reduction of a nitro group to an amine can be effectively carried out using catalysts like Raney Nickel or Palladium on Carbon (Pd/C) with hydrogen gas chemicalbook.com. This method is highly efficient and atom-economical, producing water as the primary byproduct, in contrast to older methods using stoichiometric reducing agents like tin or iron in acid, which generate significant metallic waste.

Green Chemistry Approaches: Beyond catalytic reduction, other green chemistry principles can be applied:

Alternative Synthetic Routes: Methods that avoid harsh reagents are preferable. For instance, some modern approaches to aminobenzoic acids seek to avoid nitration and reduction steps altogether, instead utilizing reactions like the Hofmann rearrangement on phthalic acid derivatives google.com.

Biosynthesis of Precursors: There is growing interest in the sustainable bioproduction of foundational chemicals from renewable resources researchgate.netmdpi.com. Precursors like 4-aminobenzoic acid can be produced through microbial fermentation via the shikimate pathway, offering a green alternative to petroleum-based starting materials mdpi.comscirp.org.

Solvent Choice: The selection of environmentally benign solvents is a key aspect of green chemistry.

Precursor Chemistry and Starting Material Utilization

2,4-Diaminobenzoic Acid: This is the most direct precursor for the final acylation step. Its availability and purity are critical for the success of a single-step synthesis.

Substituted Nitrobenzoic Acids: Compounds such as 2-amino-4-nitrobenzoic acid or 4-amino-2-nitrobenzoic acid are crucial intermediates in multi-step syntheses. These molecules already contain the core benzoic acid structure with nitrogen functionalities at the correct positions, requiring only functional group interconversion (i.e., reduction of the nitro group).

4-Aminobenzoic Acid (PABA): As a widely available and important industrial chemical, PABA is an excellent starting material for building more complex derivatives, as demonstrated in the synthesis of the 4-acetamido-3-aminobenzoic acid isomer rjptonline.orgmdpi.com.

p-Nitrotoluene: For longer, more complex syntheses, fundamental building blocks like p-nitrotoluene can be used. This requires more steps, including the oxidation of the methyl group to a carboxylic acid and the reduction of the nitro group, but offers flexibility and utilizes a basic industrial feedstock athabascau.ca.

The strategic selection from among these precursors depends on factors such as commercial availability, cost, and the desired complexity and efficiency of the synthetic plan.

Role of 4-Aminobenzoic Acid (PABA) Derivatives in Analog Synthesis

4-Aminobenzoic acid (PABA) serves as a versatile starting block for the synthesis of a wide array of benzoic acid analogs. The general strategy involves initial modification of the amino group, followed by electrophilic aromatic substitution to introduce additional functional groups onto the aromatic ring.

A common initial step is the acetylation of the amino group of PABA to form 4-acetamidobenzoic acid. This transformation is crucial as the acetamido group is a moderately activating, ortho-, para-director for subsequent electrophilic substitution reactions. Furthermore, the acetyl group serves as a protecting group, preventing unwanted side reactions at the nitrogen atom during subsequent steps like nitration.

For instance, in the synthesis of a structural isomer, 4-acetamido-3-aminobenzoic acid, the process commences with the acetylation of PABA. The resulting 4-acetamidobenzoic acid is then subjected to nitration. The directing effect of the acetamido group channels the incoming nitro group primarily to the position ortho to it (the 3-position). This reaction is typically carried out using a nitrating mixture of nitric acid and sulfuric acid at controlled low temperatures (0°C to 12°C) to yield 4-acetamido-3-nitrobenzoic acid google.com. The final step in forming the analog is the reduction of the nitro group to an amino group. This highlights a key strategic approach where PABA derivatives are used to control the regiochemistry of further functionalization, leading to specific isomers.

| Starting Material | Reagents | Product | Key Conditions |

|---|---|---|---|

| 4-Acetamidobenzoic acid | Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) | 4-Acetamido-3-nitrobenzoic acid | 0°C to 12°C |

Derivatives of 2-Aminobenzoic Acid as Key Intermediates

A more direct route to synthesizing this compound utilizes 2-aminobenzoic acid (anthranilic acid) as the starting material. This approach builds the molecule by first establishing the substituents at positions 1 and 2 and then introducing the functional groups at position 4.

The synthesis begins with the selective acetylation of the amino group of anthranilic acid. This is readily achieved by reacting anthranilic acid with acetic anhydride to produce N-acetylanthranilic acid (2-acetamidobenzoic acid) wikipedia.org. This intermediate is a known compound used in various chemical syntheses wikipedia.orgsolubilityofthings.com.

The next crucial step is the nitration of 2-acetamidobenzoic acid. The acetamido group at position 2 is an ortho-, para-directing group. Since the ortho-positions (3 and 6) are adjacent to existing bulky substituents, the electrophilic substitution is directed to the para-position (position 4). This regioselective nitration, typically using a mixture of nitric and sulfuric acid under cold conditions, yields 2-acetamido-4-nitrobenzoic acid matrix-fine-chemicals.comtruman.edu.

The final step in the sequence is the reduction of the nitro group at the 4-position to an amino group. This transformation can be accomplished using various established methods for nitro group reduction, such as catalytic hydrogenation (e.g., using a rhodium complex or Raney nickel) or reaction with metals in acidic media researchgate.netgoogle.com. This reduction yields the target compound, this compound.

| Step | Starting Material | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | 2-Aminobenzoic acid (Anthranilic acid) | Acetic Anhydride | 2-Acetamidobenzoic acid (N-Acetylanthranilic acid) |

| 2 | 2-Acetamidobenzoic acid | Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) | 2-Acetamido-4-nitrobenzoic acid |

| 3 | 2-Acetamido-4-nitrobenzoic acid | Reducing agent (e.g., H₂, Catalyst) | This compound |

Chemical Reactivity and Derivatization Pathways of 4 Acetamido 2 Aminobenzoic Acid

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for modifications, allowing for the synthesis of esters and amides, which can alter the compound's physical properties and biological interactions.

The carboxylic acid moiety of 4-acetamido-2-aminobenzoic acid can be converted to an ester through various methods, most commonly via Fischer-Speier esterification. This reaction typically involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or hydrogen chloride. The reaction is an equilibrium process, and to drive it towards the product (the ester), the alcohol is often used in excess, or water is removed as it is formed. chegg.comlibretexts.org

While specific studies on the esterification of this compound are not prevalent, analogous reactions with structurally similar compounds illustrate the pathway. For instance, the esterification of 4-aminobenzoic acid with ethanol (B145695) is a well-documented example that proceeds under acidic catalysis. chegg.com Similarly, esters of 2-hydroxy-4-aminobenzoic acid have been successfully prepared by heating the acid with phenols in the presence of phosphorus pentoxide, which acts as both a catalyst and a dehydrating agent. google.com These examples demonstrate the general feasibility of converting the carboxyl group of substituted aminobenzoic acids into a wide range of esters for functionalization.

Table 1: Examples of Esterification Conditions for Related Aminobenzoic Acids

| Reactant | Reagents | Conditions | Product Type |

| p-Aminobenzoic acid | Ethanol, Conc. H₂SO₄ | Reflux | Ethyl ester chegg.comlibretexts.org |

| 2-Hydroxy-4-aminobenzoic acid | Phenol, Phosphorus pentoxide | Heating (80-120°C) | Phenyl ester google.com |

| 5-Amino-2-nitrobenzoic acid | Methanol (B129727), Thionyl chloride | Reflux | Methyl ester |

Amidation Reactions and Peptide Coupling Strategies

The formation of an amide bond from the carboxylic acid group of this compound requires the activation of the carboxyl group to make it more susceptible to nucleophilic attack by an amine. Direct reaction with an amine is generally ineffective as it results in an acid-base reaction, forming a salt. libretexts.org

A common strategy is to first convert the carboxylic acid to a more reactive derivative, such as an acyl chloride, by using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. youtube.com The resulting acyl chloride readily reacts with a primary or secondary amine to yield the corresponding amide.

In modern synthetic chemistry, particularly for creating peptide linkages, a variety of coupling reagents are employed to facilitate amide bond formation in a one-pot procedure. sapub.org These reagents activate the carboxylic acid in situ, allowing it to react directly with an amine under mild conditions. This approach is central to peptide synthesis, where preventing side reactions and racemization is critical. youtube.com

Table 2: Common Reagents for Amide Bond Formation

| Reagent Class | Example(s) | Function |

| Halogenating Agents | Thionyl chloride (SOCl₂) | Converts carboxylic acid to highly reactive acyl chloride. youtube.com |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC) | Activates carboxylic acid to form an O-acylisourea intermediate, which then reacts with an amine. youtube.com |

| Boronic Acids | (2-(Thiophen-2-ylmethyl)phenyl)boronic acid | Catalyzes direct amidation between carboxylic acids and amines at room temperature. organic-chemistry.org |

| Imidodisulfuryl Fluorides | [4-(acetylamino)phenyl]imidodisulfuryl difluoride (AISF) | Activates carboxylic acids for efficient amidation and peptide synthesis without racemization. organic-chemistry.org |

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two strong electron-donating groups: the 2-amino group and the 4-acetamido group. Both are ortho-, para-directing substituents. wikipedia.org Their combined influence strongly directs incoming electrophiles to specific positions on the ring.

Nitration introduces a nitro (-NO₂) group onto the aromatic ring, typically using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. lumenlearning.com

In this compound, the directing effects of the existing substituents determine the position of nitration.

The 2-amino group is a powerful activating, ortho-, para-director, favoring substitution at positions 3 and 5.

The 4-acetamido group is also an activating, ortho-, para-director, favoring substitution at positions 3 and 5.

Both groups reinforce the directing of the electrophile to the same positions: C3 and C5. Therefore, nitration is expected to occur regioselectively at one of these sites. Studies on analogous compounds, such as N-acyl-2-amino-4-alkoxybenzoic acids, show that nitration occurs at the 5-position, yielding N-acyl-2-amino-4-alkoxy-5-nitrobenzoic acids. google.com This suggests that the 5-position is a highly probable site for nitration in this compound as well.

It is important to note that the synthesis of 4-acetamido-3-nitrobenzoic acid, a related compound, proceeds from the nitration of 4-acetamidobenzoic acid, not this compound. google.comgoogle.com

Aromatic halogenation involves the substitution of a ring hydrogen with a halogen (e.g., chlorine or bromine). The reaction typically requires the halogen (Cl₂ or Br₂) and a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). wikipedia.orglumenlearning.com The catalyst polarizes the halogen molecule, creating a potent electrophile.

For this compound, the powerful activating effects of the 2-amino and 4-acetamido groups make the ring highly reactive towards halogenation. As with nitration, the ortho-, para-directing nature of both substituents strongly favors the substitution at positions 3 and 5. The high degree of activation may even allow halogenation to proceed without a Lewis acid catalyst under certain conditions. The precise outcome (mono- vs. di-substitution) would depend on the reaction conditions and stoichiometry of the halogenating agent.

The reactions of nitration and halogenation on this compound proceed via the general mechanism of electrophilic aromatic substitution (EAS). wikipedia.orgmakingmolecules.com This mechanism consists of two fundamental steps:

Attack on the Electrophile : The π-electron system of the activated benzene ring acts as a nucleophile, attacking the strong electrophile (e.g., NO₂⁺ for nitration). This step breaks the aromaticity of the ring and forms a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate. The stability of this intermediate is crucial. The electron-donating amino and acetamido groups are particularly effective at stabilizing the positive charge through resonance, especially when the attack occurs at positions ortho or para to them. This stabilization lowers the activation energy for substitution at these positions, explaining the observed regioselectivity. lumenlearning.commakingmolecules.com

Deprotonation to Restore Aromaticity : In the second, much faster step, a weak base (such as H₂O or HSO₄⁻) removes a proton from the carbon atom that formed the bond with the electrophile. This regenerates the stable aromatic π-system and yields the final substituted product. lumenlearning.com

Due to the electron-rich nature of the ring, nucleophilic aromatic substitution (which requires electron-withdrawing groups) is not a favored pathway for this molecule unless the substituents are modified or a diazonium salt intermediate is formed. scirp.org

Reactivity of the Amine and Acetamido Functional Groups of this compound

The chemical behavior of this compound is dictated by its three functional groups: a carboxylic acid, a primary aromatic amine, and a secondary amide (acetamido group). The amine and acetamido groups, in particular, offer a rich landscape for chemical transformations, enabling the synthesis of a diverse array of derivatives, including various heterocyclic systems. The interplay between these two nitrogen-containing functionalities allows for selective reactions and complex molecular constructions.

Formation of Schiff Bases and Related Imine Chemistry

The primary amino group at the 2-position of this compound is a reactive nucleophile, readily participating in condensation reactions with aldehydes and ketones to form Schiff bases, or imines. researcherslinks.commasterorganicchemistry.com This reaction typically involves the removal of a water molecule and can be catalyzed by acids. masterorganicchemistry.comresearchgate.net The formation of the azomethine group (-C=N-) is a cornerstone of imine chemistry and provides a versatile synthetic handle for further molecular elaboration. researcherslinks.comresearchgate.net

The synthesis of Schiff bases from aminobenzoic acid derivatives is a well-established field. For instance, various Schiff bases have been synthesized by reacting 4-aminobenzoic acid with a range of substituted aldehydes. semanticscholar.orgnih.gov Similarly, 4-acetamido-3-aminobenzoic acid, a close structural analog of the title compound, has been condensed with various aldehydes to produce a series of imine derivatives. rjptonline.org These reactions demonstrate the general applicability of this transformation to the amino group of this compound. The reaction involves dissolving the aminobenzoic acid derivative in a suitable solvent like methanol and refluxing it with the chosen aldehyde. nih.gov

The general reaction can be represented as: this compound + R-CHO → 4-Acetamido-2-(R-benzylideneamino)benzoic acid + H₂O

Detailed research has explored the synthesis of numerous Schiff bases from related aminobenzoic acids, and these findings can be extrapolated to predict the reactivity of this compound.

Table 1: Examples of Schiff Base Synthesis from Aminobenzoic Acid Derivatives

| Amine Reactant | Aldehyde Reactant | Resulting Schiff Base | Reference |

|---|---|---|---|

| 4-Aminobenzoic acid | 2-Chlorobenzaldehyde | 4-(2-Chlorobenzylidene)amino benzoic acid | semanticscholar.org |

| 4-Aminobenzoic acid | Furan-2-carbaldehyde | 4-(Furan-2-ylmethylene)amino benzoic acid | semanticscholar.org |

| 4-Aminobenzoic acid | Cinnamaldehyde | 4-[(3-Phenylallylidene)amino]benzoic acid | semanticscholar.org |

| 4-Aminobenzoic acid | Salicylaldehyde | 4-(2-Hydroxybenzylidene)amino benzoic acid | semanticscholar.org |

| 4-Aminobenzoic acid | Vanillin | 4-(4-Hydroxy-3-methoxybenzylidene)amino benzoic acid | semanticscholar.org |

The resulting Schiff bases are often crystalline solids and can serve as valuable intermediates in the synthesis of more complex molecules, including various biologically active compounds and metal complexes. researcherslinks.comsaspublishers.com

Cyclization Reactions Leading to Heterocyclic Systems

The strategic placement of the amino, acetamido, and carboxylic acid groups on the benzene ring makes this compound a valuable precursor for the synthesis of various fused heterocyclic systems.

Quinoxalines are bicyclic heterocyclic compounds formed by the fusion of a benzene ring and a pyrazine (B50134) ring. nih.gov A primary and highly effective method for synthesizing quinoxalines is the condensation of an ortho-phenylenediamine (a benzene ring with two adjacent amino groups) with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or benzil. nih.govchim.it

While this compound is not a diamine itself, its derivatives are key intermediates. For example, 4-acetamido-3-nitrobenzoic acid can be converted into a diaminobenzoic acid derivative through deacetylation of the acetamido group and subsequent reduction of the nitro group. google.com This resulting 3,4-diaminobenzoic acid can then be condensed with oxalic acid to form 2,3-dihydroxyquinoxaline-6-carboxylic acid. google.com This highlights a pathway where both the amine and a latent amine (from the acetamido group after hydrolysis) participate in the cyclization.

Alternatively, the existing 2-amino group can react. If the acetamido group at position 4 is first hydrolyzed to an amino group, the resulting 2,4-diaminobenzoic acid can undergo cyclization reactions. However, the classical quinoxaline (B1680401) synthesis involves 1,2-diamines. Therefore, a more direct route involves utilizing the 2-amino group and a group at the 3-position. The condensation reaction is often catalyzed by acids and can be performed under various conditions, including microwave irradiation or using green solvents like water. chim.itsphinxsai.com

Table 2: General Conditions for Quinoxaline Synthesis

| Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| o-Phenylenediamine, 1,2-Diketone | Cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN), tap water, RT | Quinoxaline | chim.it |

| o-Phenylenediamine, 1,2-Diketone | Amberlyst-15, water, 70 °C | Quinoxaline | chim.it |

| o-Phenylenediamine, α-Dicarbonyl compounds | Microwave irradiation, ethanol | Quinoxaline | sphinxsai.com |

The versatile functional groups of this compound allow for its derivatization into various other heterocyclic systems.

Azoles: Azoles are five-membered heterocyclic compounds containing at least one nitrogen atom. The synthesis of various azole derivatives, such as pyrroles, oxadiazoles, and triazoles, has been demonstrated starting from p-aminobenzoic acid. mdpi.com For example, p-aminobenzoic acid can be converted to a pyrrolidine (B122466) derivative, which is then transformed into a hydrazide. This hydrazide serves as a key intermediate for building oxadiazole and triazole rings. mdpi.com A similar synthetic strategy could be applied to this compound, utilizing its primary amine and carboxylic acid functionalities to construct the initial scaffold required for azole ring formation.

Azines: Azines are six-membered heterocyclic compounds containing one or more nitrogen atoms. The term can also refer to compounds with a >C=N-N=C< linkage, which are typically formed by the condensation of two equivalents of a carbonyl compound with hydrazine (B178648). sathyabama.ac.inrsc.org To synthesize such azines from this compound, the primary amino group would first need to be converted into a hydrazine derivative. This could potentially be achieved through diazotization followed by reduction. The resulting hydrazine could then react with aldehydes or ketones to form the corresponding azine.

Azepines: Azepines are seven-membered heterocyclic rings containing a nitrogen atom. slideshare.net Various synthetic routes to azepines have been developed, including methods based on the reaction of quinazolinone chalcones with 2-amino aniline (B41778) or 2-aminophenol (B121084) to yield diazepines and oxazepines, respectively. nih.gov Other methods involve tandem amination/cyclization reactions of functionalized allenynes. nih.gov The synthesis of azepines often involves multi-step sequences or ring-expansion reactions. organic-chemistry.orggoogle.com The functional groups of this compound could be chemically modified to create substrates suitable for these complex cyclization strategies to build an azepine ring.

A novel and green synthetic route for imidazole (B134444) derivatives is the El-Saghier Reaction. nih.govresearchgate.net This reaction involves the one-pot, sequential reaction of an amine with ethyl cyanoacetate (B8463686) and ethyl glycinate (B8599266) hydrochloride, typically under neat (solvent-free) conditions at elevated temperatures. nih.govresearchgate.net This method has been successfully used to synthesize a series of imidazolidin-4-ones with excellent yields (90-98%) in a short reaction time. nih.gov

The reaction mechanism proceeds through a nucleophilic attack of the starting amine on the carbonyl group of ethyl cyanoacetate, followed by the incorporation of the amino group from ethyl glycinate hydrochloride onto the cyano group, leading to cyclization. nih.gov

While this compound has not been explicitly reported as a substrate in the El-Saghier reaction, its primary amino group makes it a suitable candidate for this transformation. The reaction would lead to the formation of a novel imidazole derivative substituted with both acetamido and carboxylic acid moieties on the N-phenyl ring.

Table 3: The El-Saghier Reaction for Imidazole Synthesis

| Reactants | Conditions | Product | Key Features | Reference |

|---|---|---|---|---|

| Various amines, Ethyl cyanoacetate, Ethyl glycinate hydrochloride | Neat, 70 °C, 2 hours | N-substituted imidazolidin-4-ones | Green synthesis, high yields, one-pot | nih.govresearchgate.net |

Studies have shown that the reaction is sensitive to conditions, with solvent-free methods providing significantly higher yields than reactions run in solvents like ethanol. nih.govacs.org This suggests that for a substrate like this compound, a neat reaction would be the preferred approach.

Acylation and Deacylation Studies of Amine and Amide Groups

The presence of both a primary amine and a secondary amide (acetamido) group allows for selective acylation and deacylation reactions, which are crucial for protecting group strategies and further functionalization.

Acylation: The primary amino group at the 2-position is more nucleophilic than the amide nitrogen and can be selectively acylated. A general method for the acylation of aminobenzoic acids involves reacting them with acyl chlorides or anhydrides. nih.govgoogle.com For example, N-(N-acylaminoacyl)aminobenzoic acids can be prepared by reacting a mixed anhydride (B1165640) of an N-acylamino acid with an aminobenzoic acid. google.com This allows for the introduction of a wide variety of acyl groups onto the 2-amino position of this compound, providing a route to compounds with potentially enhanced biological activities or different physicochemical properties.

Deacylation: The acetamido group (-NHCOCH₃) at the 4-position can be hydrolyzed back to a primary amino group (-NH₂) under acidic or basic conditions. This deacylation is a key step in synthetic pathways where the 4-amino group needs to be revealed for subsequent reactions, such as the quinoxaline synthesis mentioned earlier. google.com For example, the deacetylation of 4-acetamido-3-nitrobenzoic acid can be achieved by warming a slurry of the compound for a period of 0.5 to 4 hours. google.com This reaction converts the acetamido group back to an amine, making it available for cyclization or other transformations. This reversible protection strategy adds significant synthetic utility to the this compound scaffold.

Role As a Synthetic Intermediate in Advanced Chemical Research and Materials Science

Building Block for Complex Organic Scaffolds

The intrinsic chemical architecture of 4-acetamido-2-aminobenzoic acid, a derivative of para-aminobenzoic acid (PABA), makes it an ideal starting material for the synthesis of more intricate molecular frameworks. nih.gov Chemists utilize its reactive functional groups to build complex organic scaffolds that are otherwise difficult to assemble.

For instance, the core structure can be elaborated through a series of chemical transformations. A common synthetic route involves the nitration of the related compound, 4-acetamidobenzoic acid, to produce 4-acetamido-3-nitrobenzoic acid. google.com This nitro-substituted intermediate is highly valuable as it introduces another reactive site. The nitro group can be subsequently reduced to an amino group, forming a diaminobenzoic acid derivative. This resulting compound serves as a crucial precursor for creating heterocyclic systems, such as quinoxalines, which are important scaffolds in various areas of chemical research. google.com

Furthermore, the amino group at the 2-position can be reacted with various aldehydes to form Schiff bases (imines). This reaction path leads to the creation of novel 4-acetamido-3-(benzylideneamino)benzoic acid derivatives, expanding the library of available organic scaffolds for further research and development. rjptonline.org

Precursor to Functional Materials and Assemblies

The distinct functional groups of this compound make it a prime candidate for the rational design of advanced functional materials.

The principles of crystal engineering, which involve the design and synthesis of crystalline solids with desired properties, can be effectively applied to molecules like this compound. nih.govul.ie The presence of hydrogen bond donors (the amino and amide N-H groups, and the carboxylic acid O-H) and acceptors (the carbonyl oxygens and the amino nitrogen) allows for the formation of predictable and robust intermolecular interactions, known as supramolecular synthons. ul.ie

Research on the parent molecule, 4-aminobenzoic acid (PABA), has demonstrated its ability to form cocrystals and salts with various other molecules, creating complex hydrogen-bonded networks. researchgate.netrsc.org By extension, this compound, with its additional functional groups, offers even more intricate possibilities for designing multi-component molecular crystals. These functional groups can be programmed to interact in specific ways, guiding the assembly of molecules into well-defined one-, two-, or three-dimensional supramolecular architectures. nih.gov This control over the solid-state structure is fundamental to tuning the physical and chemical properties of materials.

The multiple donor atoms (N and O) in this compound make it an excellent scaffold for designing polydentate ligands for metal coordination. Ligands are organic molecules that bind to metal ions to form coordination complexes, which are central to catalysis, materials science, and analytical chemistry.

The carboxylic acid group, the amino group, and the acetamido group can all potentially coordinate with a metal center. This allows for the formation of stable chelate rings, which enhance the stability of the resulting metal complex. By chemically modifying the basic scaffold of aminobenzoic acids, a diverse range of ligands can be synthesized. nih.gov For example, new azo ligands derived from similar benzoic acid structures have been prepared and complexed with various metal ions, including chromium, cobalt, nickel, and copper, to form octahedral and square planar complexes. researchcommons.org The specific coordination environment created by ligands based on this compound could lead to the development of novel catalysts with high selectivity and efficiency for specific chemical transformations.

The aromatic core of this compound makes it a suitable precursor for the synthesis of dyes and fluorescent compounds. The chemical modification of its functional groups can be used to create extended conjugated π-systems, which are responsible for the absorption and emission of light.

A key intermediate derived from the related 4-acetamidobenzoic acid, 4-acetamido-3-nitrobenzoic acid, is explicitly used in the preparation of quinoxaline (B1680401) compounds that serve as intermediates for fiber reactive dyes. google.com The amino and acetamido groups act as powerful auxochromes, which can modify the color and intensity of a dye. By diazotizing the amino group and coupling it with other aromatic compounds, a wide variety of azo dyes can be synthesized. researchcommons.org The inherent structure of this compound provides a versatile platform for developing new colorants and optical brightening agents for various industrial applications.

Contribution to the Synthesis of Chemically Active Scaffolds for Biological Research (Non-Clinical)

In the realm of non-clinical biological research, this compound and its derivatives are valuable for creating novel molecular probes and potential therapeutic lead compounds. Its structure serves as a starting point for synthesizing molecules designed to interact with specific biological targets.

Research Findings on Bioactive Scaffolds:

| Scaffold Type | Synthetic Approach | Research Focus | Reference |

| Neuraminidase Inhibitors | Synthesis of Schiff bases from 4-acetamido-3-aminobenzoic acid and various aldehydes. | Development of compounds with potent inhibitory action against microbial neuraminidase, an enzyme linked to influenza. | rjptonline.org |

| Anticancer Agents | Alkylation of 4-aminobenzoic acid (PABA) to produce a series of O- and N-alkyl derivatives. | Evaluation of cytotoxic properties against human lung and oral squamous carcinoma cell lines. | nih.gov |

| VEGFR-2 Inhibitors | Synthesis of quinoxaline derivatives starting from 4-(2-chloroacetamido)benzoyl chloride, derived from p-aminobenzoic acid. | Investigation of anticancer and apoptotic activity by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). | researchgate.net |

These studies highlight how the this compound scaffold can be systematically modified to generate libraries of compounds for screening in biological assays. For example, researchers have synthesized a series of 4-acetamido-3-(benzylideneamino)benzoic acid derivatives and evaluated them as potential inhibitors of microbial neuraminidase, a key target in anti-influenza research. rjptonline.org Similarly, derivatives of the parent compound PABA have been synthesized and tested for their anticancer properties. nih.gov The synthesis of quinoxaline derivatives from precursors like 4-acetamido-3-nitrobenzoic acid has also been explored for developing agents with anticancer and apoptotic activity. google.comresearchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation Methodologies

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Identification and Conformational Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of 4-Acetamido-2-aminobenzoic acid displays a series of distinct absorption bands that correspond to the various vibrational modes of its functional groups. Key vibrational bands are typically observed for the amino (-NH2), acetamido (-NHCOCH3), and carboxylic acid (-COOH) moieties. The positions of these bands can be influenced by intermolecular interactions, such as hydrogen bonding.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is characterized by prominent bands arising from the aromatic ring stretching and the vibrations of the substituent groups. nih.gov Differences in the Raman spectra of the compound compared to its starting materials can confirm its formation. mdpi.comresearchgate.net

A comparative analysis of the vibrational spectra of related aminobenzoic acid isomers reveals that the position of the amino group relative to the carboxylic acid group significantly influences the vibrational structure of the molecule. researchgate.net

Key Vibrational Frequencies for this compound and Related Compounds:

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Amino (-NH₂) | N-H Stretching | 3500-3300 | researchgate.net |

| Carboxylic Acid (-COOH) | O-H Stretching | 3300-2500 (broad) | researchgate.net |

| Carbonyl (C=O) | C=O Stretching | 1700-1680 | |

| Amide (Amide I) | C=O Stretching | 1680-1630 | |

| Aromatic Ring | C=C Stretching | 1600-1450 | researchgate.net |

| Amide (Amide II) | N-H Bending | 1570-1515 | |

| Nitro (NO₂) | N-O Stretching | 1350 | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR for Complete Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the complete structural elucidation of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous assignment of the molecular structure and assessment of sample purity.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum of this compound exhibits distinct signals for each type of proton in the molecule. The chemical shifts (δ) of these signals are influenced by the electron-donating and electron-withdrawing effects of the neighboring functional groups. The integration of the signals corresponds to the number of protons, and the splitting patterns (multiplicity) reveal the number of adjacent protons.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a separate signal. The chemical shifts in the ¹³C-NMR spectrum are indicative of the hybridization and chemical environment of the carbon atoms.

Representative NMR Data for this compound and its Isomers:

| Compound | Nucleus | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| 2-Aminobenzoic acid | ¹H | 7.84 (dd, J = 8.8, 2.0 Hz, 1H), 7.20-7.26 (m, 1H), 6.73 (dd, J = 8.8, 2.0 Hz, 1H), 6.55-6.61 (m, 1H), 5.19 (s, br, 2H) | rsc.org |

| 2-Aminobenzoic acid | ¹³C | 171.9, 152.9, 135.3, 132.9, 118.0, 116.9, 111.9 | rsc.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Absorption Spectra and Solution Behavior Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the this compound molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum provides information about the conjugated systems and the presence of chromophores.

The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π → π* and n → π* transitions within the aromatic ring and the carbonyl and amino functional groups. The position and intensity of these bands can be affected by the solvent polarity and pH, offering insights into the solution behavior of the compound.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula. rsc.org

In addition to molecular weight determination, MS provides valuable structural information through the analysis of fragmentation patterns. researchgate.net Upon ionization, the molecule can break apart into smaller, characteristic fragment ions. The study of these fragmentation pathways helps to confirm the connectivity of the atoms within the molecule. For carboxylic acids, common fragmentation involves the loss of -OH (17 amu) and -COOH (45 amu). libretexts.org

X-ray Diffraction (XRD): Single-Crystal X-ray Diffraction for Solid-State Structure, Crystal Packing, and Intermolecular Hydrogen Bonding Networks

Furthermore, XRD analysis reveals the crystal packing and the intricate network of intermolecular interactions, such as hydrogen bonds, that govern the solid-state architecture. Understanding these interactions is crucial as they can influence the physical properties of the compound, including its melting point and solubility.

Advanced Chromatographic Techniques for Separation and Purity Profiling

Liquid chromatography-mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique that combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. This method is particularly well-suited for the trace analysis of this compound in complex matrices. researchgate.netnih.gov

The development of an LC-MS/MS method involves optimizing the chromatographic conditions to achieve efficient separation of the analyte from other components in the sample. nih.govvu.edu.au The mass spectrometer is then tuned to detect the specific parent ion of this compound and its characteristic fragment ions, a technique known as multiple reaction monitoring (MRM). nih.gov This approach provides excellent sensitivity and specificity, enabling the quantification of the compound at very low concentrations. researchgate.netnih.gov A validated LC-MS/MS method can be used for various applications, including pharmacokinetic studies. researchgate.netnih.gov

Optimization of Chromatographic Conditions and Sample Preparation Strategies for this compound

The accurate quantification and identification of this compound in various matrices necessitate the development of robust and optimized analytical methods. High-performance liquid chromatography (HPLC) is a primary technique for this purpose, often coupled with mass spectrometry (LC-MS) for enhanced sensitivity and selectivity. The optimization of chromatographic conditions and sample preparation is critical to ensure reliable and reproducible results.

Chromatographic Conditions

The separation of this compound from potential isomers and impurities is a key challenge in method development. The isomers of aminobenzoic acid and their acetylated derivatives often possess very similar physicochemical properties, making their separation complex. Mixed-mode chromatography, which utilizes a combination of separation mechanisms such as reversed-phase and ion-exchange, has proven effective for separating isomers of aminobenzoic acids. helixchrom.comsielc.com

For instance, the separation of 2-aminobenzoic acid, 3-aminobenzoic acid, and 4-aminobenzoic acid has been successfully achieved using columns that offer both reversed-phase and cation-exchange mechanisms. helixchrom.com The retention time and resolution in such systems are typically controlled by the organic modifier concentration (e.g., acetonitrile), buffer concentration, and pH. helixchrom.com

While specific HPLC methods for this compound are not extensively documented in publicly available literature, the principles for separating related isomers can be applied. A normal-phase HPLC approach using amine or beta-cyclodextrin (B164692) bonded-phase columns has also been shown to be effective in separating positional isomers of substituted benzoic acids. nih.gov In such methods, the retention is influenced by the pKa values of the analytes, and the addition of a small amount of a competing acid, like acetic acid, to the mobile phase can improve peak shape and reduce tailing. nih.gov

Table 1: Exemplar Chromatographic Conditions for the Analysis of Benzoic Acid Derivatives

| Parameter | Condition | Rationale |

| Column | Mixed-Mode (Reversed-Phase/Cation-Exchange) or Amine Bonded-Phase | Effective for separating isomers with similar hydrophobicity but different ionic characteristics or pKa values. helixchrom.comnih.gov |

| Mobile Phase | Acetonitrile/Water with buffer (e.g., ammonium (B1175870) formate) or Acetonitrile/Acetic Acid | The organic modifier controls the hydrophobic retention, while the buffer or acid influences the ionic interactions and analyte ionization. helixchrom.comnih.gov |

| Detection | UV/Vis or Mass Spectrometry (MS) | UV detection is suitable for routine analysis, while MS provides higher sensitivity and structural information. |

| Flow Rate | 0.5 - 1.0 mL/min | A typical analytical flow rate to ensure good separation efficiency and reasonable analysis time. |

| Temperature | Ambient or controlled (e.g., 30-40 °C) | Temperature control can improve the reproducibility of retention times. |

This table presents a generalized set of conditions based on methods for related compounds, as specific optimized conditions for this compound are not widely published.

Sample Preparation Strategies

The choice of sample preparation technique is highly dependent on the sample matrix (e.g., plasma, urine, reaction mixtures). The primary goals of sample preparation are to remove interfering substances, concentrate the analyte, and ensure compatibility with the chromatographic system.

For biological samples like plasma, a common and straightforward approach is protein precipitation . This can be achieved by adding a water-miscible organic solvent, such as acetonitrile, to the plasma sample. The solvent denatures and precipitates the proteins, which can then be removed by centrifugation. The resulting supernatant, containing the analyte, can be directly injected into the LC-MS/MS system or further processed. This method was successfully employed for the analysis of levorphanol (B1675180) conjugates from plasma, where the samples were centrifuged, and the resulting plasma was collected for LC-MS/MS analysis. google.com

Another widely used technique is solid-phase extraction (SPE) . SPE can offer cleaner extracts and higher concentration factors compared to protein precipitation. The selection of the SPE sorbent (e.g., reversed-phase, ion-exchange, or mixed-mode) should be based on the physicochemical properties of this compound.

For samples from synthetic reaction mixtures, a simple dilute-and-shoot approach may be sufficient, where the sample is diluted with the mobile phase before injection. This is often feasible when the analyte concentration is high and the matrix is relatively clean.

The choice of an appropriate internal standard is also a critical aspect of method development, especially for quantitative analysis, to correct for variations in sample preparation and instrument response.

The definitive identification and structural elucidation of this compound rely on a combination of modern spectroscopic techniques. These methods provide detailed information about the molecular structure, functional groups, and elemental composition of the compound.

X-Ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. A study involving the coating of 4-(acetylamino)-2-aminobenzoic acid on an Indium Tin Oxide (ITO) surface utilized XPS to measure the binding energies of the constituent elements. researchgate.net The high-resolution spectra of C1s, O1s, and N1s peaks confirmed the presence and chemical environment of these elements in the molecule. researchgate.net

Table 2: XPS Binding Energies for 4-(acetylamino)-2-aminobenzoic acid

| Element (Orbital) | Binding Energy (eV) | Attribution |

| O1s | 530.32, 532.19 | Oxygen in different chemical environments (e.g., C=O, C-O). researchgate.net |

| N1s | 398.44, 400.07, 403.38 | Nitrogen in different chemical environments (e.g., N-H, N-C=O). researchgate.net |

Data sourced from a study of the compound on an ITO surface. researchgate.net

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. When coupled with a chromatographic separation technique (e.g., LC-MS), it provides a powerful tool for both qualitative and quantitative analysis. The exact mass of this compound can be calculated and compared with the experimentally determined value from high-resolution mass spectrometry (HRMS) to confirm its elemental formula. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide further structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, would allow for the unambiguous assignment of all protons and carbons in the structure of this compound. Although detailed NMR data for this specific compound is not widely published, analysis of related acetylated amino acids can provide expected ranges for the chemical shifts. For instance, the presence of an N-acetyl group is typically confirmed by a characteristic resonance in the ¹H NMR spectrum. plos.org

Theoretical and Computational Investigations of 4 Acetamido 2 Aminobenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 4-Acetamido-2-aminobenzoic acid. These computational techniques allow for the accurate prediction of molecular characteristics that are often challenging to determine experimentally.

Density Functional Theory (DFT) for Electronic Structure, Molecular Geometry, and Spectroscopic Property Prediction

Density Functional Theory (DFT) has become a important tool for investigating the electronic structure and molecular geometry of organic molecules. For derivatives of aminobenzoic acid, DFT calculations, often employing the B3LYP functional with basis sets like 6-311++G(d,p), are used to optimize the molecular geometry and predict spectroscopic properties. researchgate.nettandfonline.com

The optimized geometry of related aminobenzoic acid derivatives reveals a non-planar conformation in some cases, which can be crucial for their biological activity and intermolecular interactions. nih.gov For instance, in a study of 4-acetamidobenzoic acid monohydrate, the acetamide (B32628) group was found to be oriented at an angle of 20.52 (8)° with respect to the benzene (B151609) ring, while the carboxylic acid group remained essentially coplanar. nih.gov Such calculations are critical for understanding the molecule's three-dimensional structure.

DFT is also employed to predict vibrational frequencies (FT-IR and Raman spectra). While no direct study on the vibrational spectra of this compound is available, studies on similar molecules like 2-aminobenzimidazole (B67599) show a good correlation between calculated and experimental spectra, allowing for precise assignment of vibrational modes. researchgate.net

Table 1: Predicted Spectroscopic Data for a Related Aminobenzoic Acid Derivative (Note: Data is for a structurally related Schiff base ligand of 4-aminobenzoic acid as a representative example of DFT-based spectroscopic prediction)

| Property | Predicted Value | Experimental Value |

| Absorption Maxima (nm) | 279, 256, 235 (gas phase) | 283, 243, 212 (in ethanol) |

| ¹H NMR (ppm, selected signals) | Calculated chemical shifts | Observed chemical shifts |

| ¹³C NMR (ppm, selected signals) | Calculated chemical shifts | Observed chemical shifts |

Data synthesized from studies on related aminobenzoic acid derivatives. researchgate.netsharif.edu

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is crucial for understanding the flexibility and preferred shapes of a molecule. For aminobenzoic acid derivatives, the rotational barriers around single bonds and the relative energies of different conformers can be mapped using potential energy surface (PES) scans. These scans are typically performed by systematically changing a specific dihedral angle and calculating the energy at each step. ijstr.org

Studies on related molecules, such as meta- and para-aminobenzoic acid, have utilized ab initio methods to explore their potential energy surfaces and identify stable rotamers. oulu.fi This type of analysis for this compound would reveal the most stable conformations governed by intramolecular hydrogen bonding and steric hindrance between the acetamido, amino, and carboxylic acid groups. The rigid conformation of aminobenzoic acid derivatives has been shown to be a key factor in their biological function, for instance by inhibiting conformational changes in biological targets. nih.govacs.org

Molecular Orbital Analysis

Molecular orbital analysis provides a quantum mechanical picture of bonding and reactivity. The distribution and energies of the frontier molecular orbitals are particularly important in this regard.

Frontier Molecular Orbitals (FMO) and Their Role in Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. researchgate.net

For analogous compounds, the HOMO is often localized on the aminobenzoic acid moiety, indicating that this part of the molecule is prone to electrophilic attack. Conversely, the LUMO is typically distributed over the aromatic ring and the electron-withdrawing groups. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity.

Table 2: Frontier Molecular Orbital Energies for a Representative Aminobenzoic Acid Derivative (Note: Data is for 2-aminobenzimidazole as an illustrative example)

| Orbital | Energy in Gas Phase (eV) | Energy in Chloroform (eV) | Energy in DMSO (eV) |

| HOMO-1 | -6.91 | -6.88 | -6.86 |

| HOMO | -5.62 | -5.60 | -5.58 |

| LUMO | -0.68 | -0.71 | -0.73 |

| LUMO+1 | 0.11 | 0.08 | 0.06 |

| HOMO-LUMO Gap | 4.94 | 4.89 | 4.85 |

Data adapted from a computational study on 2-aminobenzimidazole. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the extent of intramolecular charge transfer (ICT). These interactions, represented as second-order perturbation energies (E(2)), indicate the stabilization resulting from electron delocalization. nih.gov

In molecules containing both electron-donating (amino, acetamido) and electron-withdrawing (carboxylic acid) groups, significant ICT is expected. NBO analysis on similar systems has shown strong delocalization from the lone pairs of nitrogen and oxygen atoms to the antibonding orbitals of the aromatic ring and carbonyl group. nih.govresearchgate.net This charge transfer is crucial for the molecule's electronic properties, including its dipole moment and non-linear optical response.

Intermolecular Interaction Analysis

The way molecules of this compound interact with each other in the solid state is governed by a network of intermolecular forces, primarily hydrogen bonds. The crystal structure of 4-acetamidobenzoic acid monohydrate reveals that organic molecules and water molecules are linked by classical O-H···O and N-H···O hydrogen bonds, as well as weaker C-H···O interactions, forming a three-dimensional supramolecular architecture. nih.gov These interactions dictate the crystal packing and physical properties such as melting point and solubility. Computational methods can be used to quantify the energies of these interactions, providing a deeper understanding of the forces holding the crystal lattice together.

Hirshfeld Surface Analysis for Crystal Engineering and Supramolecular Chemistry Insights

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, providing crucial information for crystal engineering and understanding supramolecular chemistry. mdpi.comacs.org This technique maps the electron distribution of a molecule within its crystalline environment, allowing for the decomposition of the crystal packing into specific types of intermolecular contacts.

The analysis generates several graphical representations:

d_norm Surface: This surface is colored to indicate intermolecular contacts that are shorter, equal to, or longer than the van der Waals radii. nih.gov Red spots on the d_norm map highlight close contacts, which are indicative of strong interactions like hydrogen bonds. mdpi.comnih.gov White areas represent contacts at the van der Waals separation, and blue regions signify longer-range interactions. mdpi.com

Shape Index: This surface helps in identifying complementary hollows and bumps between adjacent molecules, which is particularly useful for visualizing π-π stacking interactions, often seen as adjacent red and blue triangular regions. mdpi.com

While specific Hirshfeld surface analysis data for this compound is not detailed in the available literature, the technique is broadly applied to similar aromatic compounds to elucidate their packing motifs. nih.govnih.goveurjchem.com For related acetamide derivatives, H···H, O···H, and C···H interactions are typically the most significant contributors to the crystal stability. mdpi.com

Table 1: Key Features of Hirshfeld Surface Analysis

| Feature | Description | Insight Provided |

|---|---|---|

| d_norm | Normalized contact distance mapped onto the Hirshfeld surface. | Identifies key intermolecular contacts, with red areas indicating distances shorter than the sum of van der Waals radii, often corresponding to hydrogen bonds. mdpi.comnih.gov |

| Fingerprint Plot | A 2D plot of dᵢ vs. dₑ, summarizing all intermolecular contacts. | Quantifies the percentage contribution of various types of interactions (e.g., H···H, O···H) to the total Hirshfeld surface. nih.govmdpi.com |

| Shape Index | A surface property sensitive to the shape of the molecule. | Visualizes π-π stacking interactions, which appear as characteristic adjacent red and blue triangles. mdpi.com |

| Curvedness | A measure of the local curvature of the molecular surface. | Helps to distinguish flat regions typical of stacking interactions from highly curved areas. |

Hydrogen Bonding Network Characterization

The molecular structure of this compound, featuring carboxylic acid, primary amine, and secondary amide functional groups, provides multiple sites for hydrogen bonding. These interactions are fundamental to its solid-state structure and supramolecular chemistry.

The molecule possesses three hydrogen bond donors (the -OH of the carboxylic acid, one -NH of the amide, and the -NH₂ of the amine) and four hydrogen bond acceptors (the carbonyl oxygen of the carboxylic acid, the carbonyl oxygen of the amide, and the nitrogen of the amine). nih.gov This capacity allows for the formation of an extensive and stable three-dimensional network.

In analogous structures, such as 4-acetamidobenzoic acid monohydrate, classical O—H⋯O and N—H⋯O hydrogen bonds, along with weaker C—H⋯O interactions, link the organic molecules and any co-crystallized solvent molecules (like water) into a complex supramolecular architecture. iucr.orgnih.gov The carboxylic acid groups often form strong O—H⋯O hydrogen bonds, while the amide and amine groups participate in N—H⋯O interactions, connecting molecules into chains, sheets, or more intricate patterns. iucr.orgnih.gov

Table 2: Predicted Hydrogen Bonding Capabilities of this compound

| Property | Value | Source |

|---|---|---|

| Hydrogen Bond Donor Count | 3 | Computed by Cactvs 3.4.6.11 (PubChem release 2019.06.18) nih.gov |

| Hydrogen Bond Acceptor Count | 4 | Computed by Cactvs 3.4.6.11 (PubChem release 2019.06.18) nih.gov |

| Potential H-Bond Types | O—H⋯O, N—H⋯O, N—H⋯N | Based on functional groups (-COOH, -NH₂, -NHCOCH₃) |

| Rotatable Bond Count | 2 | Computed by Cactvs 3.4.6.11 (PubChem release 2019.06.18) nih.gov |

Molecular Modeling and Simulations for Chemical Interactions (excluding biological efficacy)

Molecular modeling and simulations are computational techniques used to study the behavior of molecules at an atomic level. nih.gov These methods can predict molecular geometry, conformational energies, and non-covalent interaction energies, providing a deeper understanding of a compound's chemical behavior.

For a molecule like this compound, molecular modeling could be employed to:

Determine Stable Conformations: Identify the lowest energy arrangements of the molecule by analyzing the rotational barriers of the carboxyl and acetamido groups relative to the benzene ring.

Analyze Intermolecular Interaction Energies: Calculate the strength of hydrogen bonds and van der Waals forces between molecules, helping to predict the most likely crystal packing arrangements.

Simulate Molecular Dynamics: Molecular dynamics (MD) simulations can model the movement of atoms over time, providing insights into the stability of hydrogen-bonded networks and the flexibility of the molecule in different environments (e.g., in solution or in the solid state). nih.gov This can reveal how intermolecular interactions fluctuate and persist over time. nih.gov

While specific molecular modeling studies focused solely on the non-biological chemical interactions of this compound are not prominently featured in the searched literature, the principles are widely applied. Such studies on related aromatic acids and amides are crucial for designing co-crystals and understanding polymorphism, where different crystal structures of the same compound arise from different arrangements of intermolecular forces.

Table of Mentioned Compounds

| Compound Name | Synonym(s) | Chemical Formula |

|---|---|---|

| This compound | 4-amino-2-acetamidobenzoic acid; 4-amino-N-acetyl-anthranilic acid | C₉H₁₀N₂O₃ |

| 4-Acetamidobenzoic acid | Acedoben; N-Acetyl-PABA | C₉H₉NO₃ |

| 4-Aminobenzoic acid | p-Aminobenzoic acid; PABA | C₇H₇NO₂ |

| Anthranilic acid | 2-Aminobenzoic acid | C₇H₇NO₂ |

| Phthalimide | C₈H₅NO₂ | |

| Methyl Red | 2-(N,N-Dimethyl-4-aminophenyl)azobenzenecarboxylic acid | C₁₅H₁₅N₃O₂ |

| Isatoic anhydride (B1165640) | C₈H₅NO₃ |

Biochemical and Biological Significance in Non Clinical Research Contexts

Enzymatic Interaction Studies and Inhibition Mechanisms

The structural characteristics of 4-Acetamido-2-aminobenzoic acid position it as a subject of interest in enzymatic interaction studies, particularly concerning enzymes involved in folate biosynthesis. A key enzyme in this pathway, dihydropteroate (B1496061) synthase (DHPS), is a known target for various antimicrobial agents. DHPS catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) to form 7,8-dihydropteroate, a crucial step in folic acid synthesis in many microorganisms. mcmaster.cawikipedia.org The inhibition of this enzyme disrupts the production of folate, which is essential for the synthesis of nucleic acids and certain amino acids, ultimately leading to a bacteriostatic effect. wikipedia.org

Research on the inhibition of DHPS from Escherichia coli has demonstrated that while compounds like 4,4'-diaminodiphenylsulfone (DDS) and its monosubstituted derivatives are effective inhibitors, the disubstitution of the arylamine groups, as would be analogous to the acetamido group in this compound, can lead to a loss of inhibitory activity. nih.gov For instance, 4,4'-diacetamidodiphenylsulfone showed a complete loss of inhibitory action against DHPS. nih.gov This suggests that a free amino group is often crucial for binding to the enzyme's active site.

Studies on DHPS from Streptococcus pneumoniae have further elucidated the mechanism of inhibition. It was found that the binding of the substrate PABA to the enzyme is dependent on the presence of a DHPPP analog, and sulfonamides act as competitive inhibitors by displacing PABA from the enzyme-DHPPP complex. nih.gov This highlights the competitive nature of inhibition, where molecules structurally similar to PABA vie for the active site. patsnap.com

The following table summarizes the inhibitory effects of various compounds on E. coli dihydropteroate synthetase:

| Compound | I50 (M) | KI (M) | Inhibition Type |

| 4,4'-Diaminodiphenylsulfone (DDS) | 2 x 10⁻⁵ | 5.9 x 10⁻⁶ | Competitive |

| 4-Amino-4'-formamidodiphenylsulfone | 5.8 x 10⁻⁵ | - | - |

| 4-Amino-4'-acetamidodiphenylsulfone | 5.2 x 10⁻⁵ | - | - |

| Sulfadiazine | - | 2.5 x 10⁻⁶ | Competitive |

| 4,4'-Diformamidodiphenylsulfone | Inactive | - | - |

| 4,4'-Diacetamidodiphenylsulfone | Inactive | - | - |

| Data sourced from a study on dihydropteroate synthetase from Escherichia coli. nih.gov |

Metabolic Transformations in Model Biological Systems

In non-clinical settings, the metabolic fate of xenobiotics, or foreign compounds, is a key area of investigation to understand their biotransformation and detoxification. wikipedia.orgopenaccessjournals.com Xenobiotic metabolism is typically a multi-phase process. Phase I reactions introduce or expose functional groups, often through oxidation, reduction, or hydrolysis, while Phase II reactions involve conjugation with endogenous molecules to increase water solubility and facilitate excretion. wikipedia.orgopenaccessjournals.comnih.gov

The metabolism of aromatic amines often involves N-acetylation, a common Phase II conjugation reaction catalyzed by N-acetyltransferases (NATs). nih.gov While direct studies on the metabolic transformation of this compound in specific non-clinical model organisms are not extensively detailed in the provided results, the metabolism of its parent compound, para-aminobenzoic acid (PABA), offers relevant insights. PABA can undergo N-acetylation to form p-acetamidobenzoic acid. nih.govnih.gov This process is a recognized detoxification pathway. nih.gov

The study of xenobiotic metabolism in model organisms is crucial for predicting the potential biotransformation pathways in more complex systems. These pathways are fundamental for determining the persistence and potential biological activity of a compound within an organism. openaccessjournals.com

Exploration of Biochemical Pathway Intermediacy

This compound's structural similarity to key biological molecules suggests its potential as an intermediate or analog in various biochemical pathways, particularly those originating from the shikimate pathway. mdpi.com The shikimate pathway is responsible for the biosynthesis of aromatic amino acids and other important compounds in microorganisms and plants. mdpi.com

One of the key products of this pathway is chorismate, a branch-point metabolite that serves as a precursor for the synthesis of PABA. mdpi.comnih.gov The biosynthesis of PABA from chorismate involves the action of aminodeoxychorismate synthase, which converts chorismate to 4-amino-4-deoxychorismate (ADC). mdpi.comuniprot.org Subsequently, ADC lyase catalyzes the removal of pyruvate (B1213749) to form PABA. mdpi.com

Given that PABA is a crucial intermediate in the folate biosynthesis pathway, any alteration to its structure, such as the introduction of an acetamido group, could potentially influence its role as a precursor. nih.govmdpi.com The study of such analogs helps in understanding the specificity of enzymes and the tolerance of metabolic pathways to structural modifications.

Precursor Role in Biosynthetic Pathways in Non-Mammalian Systems

In many non-mammalian organisms, including bacteria, yeast, and plants, para-aminobenzoic acid (PABA) is an essential precursor for the synthesis of folic acid. nih.gov PABA itself is synthesized from chorismate, a key intermediate in the shikimate pathway. mdpi.comnih.gov The conversion of chorismate to PABA is a two-step process catalyzed by aminodeoxychorismate synthase and ADC lyase. mdpi.comuniprot.org

The structural modification of PABA, as seen in this compound, would likely prevent its direct utilization in the folate biosynthesis pathway, as the enzymes involved are highly specific to the PABA structure. nih.gov However, the study of such derivatives is valuable for probing the active sites of these enzymes and for the development of potential inhibitors. nih.gov

In some microorganisms, PABA and its derivatives can also be involved in other biosynthetic pathways. For instance, anthranilic acid (2-aminobenzoic acid), an isomer of PABA, is a precursor for the biosynthesis of the amino acid tryptophan. ymdb.cawikipedia.org While there is no direct evidence from the provided search results of this compound acting as a precursor in a specific non-mammalian biosynthetic pathway, its structural relationship to PABA and other aminobenzoic acids makes it a relevant molecule for studying the specificity and mechanisms of these pathways.

Emerging Research Frontiers and Future Directions

Development of Novel and Sustainable Synthetic Methodologies

The traditional multi-step chemical synthesis of aminobenzoic acid derivatives often relies on petroleum-based precursors and can involve harsh reaction conditions, leading to environmental concerns. nih.govmdpi.com Consequently, a significant research frontier is the development of green and sustainable synthetic routes. While specific methodologies for 4-Acetamido-2-aminobenzoic acid are still emerging, the trends in the broader field of aminobenzoic acid synthesis point towards two key areas: biocatalysis and green chemistry approaches.

Biocatalysis and Enzymatic Synthesis: The biosynthesis of aminobenzoic acids in microorganisms presents a renewable and environmentally friendly alternative to chemical synthesis. mdpi.com Enzymes, as biocatalysts, offer high selectivity and operate under mild conditions. nih.govresearchgate.net For instance, enzymes like arylamine N-acetyltransferase are known to perform acetylation of aminophenols, a key step in forming acetamido-functionalized aromatic compounds. mdpi.com Future research will likely focus on discovering or engineering enzymes that can selectively synthesize this compound from bio-based feedstocks, potentially through pathways involving chorismic acid, a precursor in the biosynthesis of aromatic amino acids. wikipedia.org The application of biocatalysis could significantly reduce waste and the use of hazardous reagents. mdpi.com

Green Chemistry Approaches: Methodologies that reduce energy consumption and waste are being actively explored. This includes the use of microwave-assisted synthesis, which can enhance reaction rates and yields, and the application of recyclable, non-toxic catalysts. nih.govsbmu.ac.ir For example, green synthesis methods have been successfully employed for creating triazole derivatives from 4-aminobenzoic acid (p-aminobenzoic acid, PABA). sbmu.ac.ir The development of one-pot syntheses, where multiple reaction steps are performed in a single reactor, is another promising avenue that could be adapted for the efficient production of this compound and its derivatives.

| Synthesis Approach | Key Advantages | Relevance to this compound |

| Biocatalysis | High selectivity, mild reaction conditions, renewable feedstocks, reduced environmental impact. mdpi.comnih.gov | Potential for direct, enantioselective synthesis from bio-based precursors using engineered enzymes. |

| Microwave-Assisted Synthesis | Increased reaction speed, improved yields, lower energy consumption. nih.govsbmu.ac.ir | Rapid and efficient synthesis of derivatives and functionalized analogues. |

| Green Catalysts | Use of non-toxic, recyclable catalysts (e.g., magnesium oxide, silica-based catalysts). d-nb.info | Environmentally benign synthesis pathways, reducing hazardous waste. |

| One-Pot Reactions | Improved efficiency, reduced solvent use and purification steps. | Streamlined synthesis of complex derivatives from the parent compound. |

Design and Synthesis of Advanced Derivatives with Tunable Chemical and Spectroscopic Properties